molecular formula C24H28O9 B1677289 奥美曲普利 CAS No. 195883-06-8

奥美曲普利

货号 B1677289
CAS 编号: 195883-06-8
分子量: 460.5 g/mol
InChI 键: HROMYAWHLUOUPY-AHCCQAQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omtriptolide is a highly water-soluble prodrug of Triptolide . It is synthesized by Pharmagenesis and is a potent in vivo immunosuppressive, anti-inflammatory, and anticancer molecule . Triptolide (TPL) is a natural compound and active component of Tripterygium wilfordii Hook F., an Asian native woody vine widely used for over 200 years in Chinese medicine .


Synthesis Analysis

Omtriptolide was recently synthesized by Pharmagenesis . In the synthesis process, triptolide was bonded to different sites of glucose/glucose analogues via different linkages, resulting in triptolide glycoconjugates .


Molecular Structure Analysis

The molecular formula of Omtriptolide is C24H28O9 . It is a small molecule drug .


Chemical Reactions Analysis

Triptolide is an abietane-type diterpene with 3 epoxy groups and an α, β-unsaturated five-membered lactone ring structure, which makes the chemical synthesis process challenging .


Physical And Chemical Properties Analysis

Omtriptolide has a molecular weight of 460.47 . It is a solid substance with poor solubility and bioavailability . These physicochemical properties are the main concerns regarding its safety and efficacy in clinical studies .

科学研究应用

生物活性特性和分子机制

奥美曲普利,也称为雷公藤多苷,是从传统中药雷公藤中分离得到的一种生物活性二萜三环氧化物。它对各种癌症以及炎症和自身免疫性疾病表现出有效的生物活性。关键研究重点介绍了其在过去二十年的材料来源、分子机制、临床进展和新药设计策略,强调了其未来发展的潜力(童等人,2020)

癌症治疗和免疫抑制

奥美曲普利增强了化学疗法诱导的癌细胞凋亡。它影响p53的表达并抑制p53的转录功能,导致p53反应基因p21 waf1/cip1的下调。已经观察到它在诱导S期细胞积累和阻断多柔比星介导的细胞在G2/M中积累中的作用,表明其作为癌症治疗剂的潜力(张等人,2001)

药物作用中的系统药理学

系统药理学涉及多个尺度的网络分析,有助于解释奥美曲普利等药物的治疗和不良反应。这包括整合通路和网络分析、药代动力学和药效学模型,以及考虑基因组多态性以预测治疗效果(赵和艾恩加,2012)

对肝细胞癌细胞的影响

研究表明,奥美曲普利抑制细胞增殖并诱导肝细胞癌(HCC)细胞系凋亡。它调节微小RNA,影响c-Myc和其他靶基因的表达,表现出有效的抗肿瘤活性,并作为抗HCC的潜在化疗剂(李等人,2018)

新药开发

最近的进展包括开发奥美曲普利的葡萄糖偶联物,该偶联物对正常细胞表现出增强的水溶性和细胞毒性,表明了抗癌新药的有希望的方向(何等人,2016)

组学在草药医学研究中的应用

组学技术,包括基因组学、蛋白质组学、代谢组学和转录组学,在研究营养、代谢和奥美曲普利等化合物之间的复杂关系方面具有重要意义。这种方法有助于发现新的生物标志物并了解草药的药理作用机制(张等人,2008)

对炎症和自身免疫性疾病的影响

奥美曲普利对类风湿关节炎模型中软骨细胞因子和转录因子NF-κB的影响的研究表明其在治疗各种炎症和自身免疫性疾病方面的潜力。它已显示出降低关节炎评分,延迟关节炎的发作,并减少关节炎大鼠爪软骨中促炎细胞因子的表达(肖等人,2009)

药物研究和组学应用

组学技术已发展成为药物研究中至关重要的工具,包括对奥美曲普利等化合物的研究。这些方法提供了对全球范围内生物现象的见解,帮助药物靶点发现、毒性评估、个性化医疗以及了解中药的作用(颜等人,2015)

安全和危害

Omtriptolide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . Adverse side effects have been reported in trials alongside the excellent therapeutic effects of Omtriptolide .

未来方向

The future development of Omtriptolide and its derivatives is promising . Special emphasis is given to drug delivery systems designed to overcome the physicochemical characteristics of Omtriptolide such as poor drug solubility, and how to increase efficacy and obtain a safe drug profile . Glycosylated triptolide, for example, has shown potent in vivo therapeutic activity to hepatocellular carcinoma in a mouse model .

属性

IUPAC Name

4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMYAWHLUOUPY-AHCCQAQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omtriptolide

CAS RN

195883-06-8
Record name YM 262
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195883-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omtriptolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMTRIPTOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omtriptolide
Reactant of Route 2
Reactant of Route 2
Omtriptolide
Reactant of Route 3
Omtriptolide
Reactant of Route 4
Omtriptolide
Reactant of Route 5
Omtriptolide
Reactant of Route 6
Omtriptolide

Citations

For This Compound
25
Citations
J Gao, Y Zhang, X Liu, X Wu, L Huang, W Gao - Theranostics, 2021 - ncbi.nlm.nih.gov
… water-soluble derivative, omtriptolide (PG490-88, f60008), by introducing a fatty acid structure into triptolide C-14 140 . Omtriptolide shows immunosuppressive and antitumor activities (…
Number of citations: 44 www.ncbi.nlm.nih.gov
S Patil, LG Lis, RJ Schumacher, BJ Norris… - Journal of medicinal …, 2015 - ACS Publications
… The aforementioned omtriptolide was ineffective in clinical trials due to its incomplete and slow bioconversion in vivo. (29) We hypothesized that the succinate promoiety directly …
Number of citations: 71 pubs.acs.org
C Xi, S Peng, Z Wu, Q Zhou, J Zhou - Biomedicine & Pharmacotherapy, 2017 - Elsevier
Triptolide (TP), a major active and toxic ingredient isolated from the traditional Chinese herb Tripterygium wilfordii Hook f. (TWHF). A widespread application of TP raises the question on …
Number of citations: 201 www.sciencedirect.com
J Xue, F Pan, T Long, FS Hou - Medicinal Chemistry Research, 2023 - Springer
… are much less toxicity than triptolide/omtriptolide and have a higher therapeutic index. … showed higher tolerated dosage than omtriptolide in mice. Given omtriptolide had been halted in …
Number of citations: 0 link.springer.com
M Liu, W Song, X Du, J Su, K Dong… - ACS Medicinal …, 2018 - ACS Publications
Hepatocellular carcinoma (HCC) is the leading cause of death in patients with cirrhosis. Due to its poor response to conventional chemotherapy drugs, the prognosis for its survival is …
Number of citations: 18 pubs.acs.org
R Hao, L Hui, C Li, C Cao, Y Yang, J Zhang, T Liu… - Chinese Medicine, 2018 - scirp.org
We established a monolayer polarized cell model using human kidney 2 (HK-2) cells cultured in a transwell chamber to examine the changes in the morphology and physiological …
Number of citations: 4 www.scirp.org
C Cava, G Bertoli, I Castiglioni - Future virology, 2021 - Future Medicine
Aim: SARS-CoV-2, an emerging betacoronavirus, is the causative agent of COVID-19. Currently, there are few specific and selective antiviral drugs for the treatment and vaccines to …
Number of citations: 9 www.futuremedicine.com
JSR Viegas, FG Praca, M Kravicz… - Drug Delivery and …, 2020 - Springer
Triptolide (TPL) is a natural compound and active component of Tripterygium wilfordii Hook F., an Asian native woody vine widely used for over 200 years in Chinese medicine. Hot …
Number of citations: 11 link.springer.com
EB Kaloun, C Long, N Molinier, V Brel, F Cantagrel… - Tetrahedron …, 2016 - Elsevier
… Among rare compounds which went into clinical trials, one can mention Omtriptolide4, 5 formed by succinylation and the prodrug Minnelide.6, 7, 8 …
Number of citations: 5 www.sciencedirect.com
ZL Zhou, YX Yang, J Ding, YC Li, ZH Miao - Natural product reports, 2012 - pubs.rsc.org
… Omtriptolide (given once a day for 5 consecutive days, >5.7 mg m −2 day −1 ) revealed … study of omtriptolide in patients with advanced solid tumors was carried out. Omtriptolide was …
Number of citations: 278 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。